REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]([NH2:9])=O)[CH3:2].P(Cl)(Cl)(Cl)=O>N1C=CC=CC=1>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]#[N:9])[CH3:2]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C(=O)N)C=CC1OC
|
Name
|
|
Quantity
|
1.73 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water under ice-water cooling
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with 1N-hydrochloric acid, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture of hexane and ethyl acetate (5:1 to 4:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |